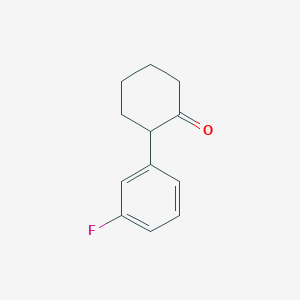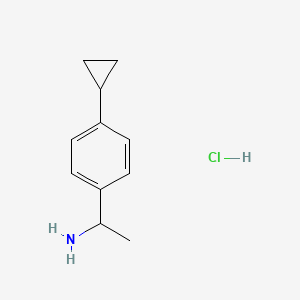
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with an acetic acid moiety. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, the diazotization of substituted 2-aminopyridines followed by fluorination with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines . Another approach involves the use of fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating reagent, reaction temperature, and solvent can significantly impact the efficiency of the synthesis. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: It is used in the development of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. The methoxy group can also play a role in modulating the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Another fluorinated pyridine derivative with two fluorine atoms.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: A structurally related compound with a furoquinoline moiety.
Uniqueness
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
2-fluoro-2-(4-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-3-10-4-5(6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChIキー |
PIDMBCRZTLRRAX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=NC=C1)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)



![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)







![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
